molecular formula C23H17N5O3S B2912035 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573938-16-6

2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2912035
CAS No.: 573938-16-6
M. Wt: 443.48
InChI Key: UNDPTXYXPCWRMM-UHFFFAOYSA-N
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Description

2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a sophisticated pyrroloquinoxaline derivative of significant interest in medicinal chemistry and kinase research. This compound is structurally characterized by a benzodioxole moiety and a thiophene-methylcarboxamide group, which are common pharmacophores in the design of kinase inhibitors. Its core pyrrolo[2,3-b]quinoxaline scaffold is a privileged structure known to exhibit potent inhibitory activity against a range of kinases, particularly those involved in signal transduction pathways critical for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway [https://pubmed.ncbi.nlm.nih.gov/26005543/]. The primary research application of this compound is as a key chemical intermediate or a lead compound for the development of targeted cancer therapeutics. Researchers utilize it to study kinase function, to develop structure-activity relationships (SAR), and to probe intracellular signaling networks in various disease models. Its mechanism of action is hypothesized to involve competitive binding to the ATP-binding pocket of specific protein kinases, thereby disrupting phosphorylation events and downstream signaling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3S/c24-21-19(23(29)25-11-14-4-3-9-32-14)20-22(27-16-6-2-1-5-15(16)26-20)28(21)13-7-8-17-18(10-13)31-12-30-17/h1-10H,11-12,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDPTXYXPCWRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CS6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-b]quinoxaline core, followed by the introduction of the benzodioxol and thiophenylmethyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another, potentially leading to a wide variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction might yield amines, and substitution might yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials or catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery or biochemical studies.

    Medicine: Due to its potential biological activities, this compound could be investigated for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound’s properties might make it useful in various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID/References
Target Compound C₂₃H₁₈N₅O₃S 456.49* 1-Benzo[d][1,3]dioxol-5-yl; 3-(Thiophen-2-ylmethyl)carboxamide Not provided
2-Amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[5,4-b]quinoxaline-3-carboxamide () C₂₀H₂₁N₅OS 403.48 1-Butyl; 3-(Thiophen-2-ylmethyl)carboxamide MLS000557854
2-Amino-N,1-bis(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide () C₂₁H₁₇N₅OS₂ 451.52 1-(Thiophen-2-ylmethyl); 3-(Thiophen-2-ylmethyl)carboxamide 840480-69-5
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () C₂₆H₂₂FN₅O₂ 455.49 1-(4-Fluorobenzyl); 3-(2-Methoxybenzyl)carboxamide 1457019
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate () C₁₉H₁₃Cl₂N₃O₂ 406.23 1-(3,5-Dichlorophenyl); 3-Methyl ester 488744-40-7

*Molecular weight calculated based on standard atomic masses.

Key Findings from Structural Comparisons:

Substituent Effects on Bioactivity: The benzo[d][1,3]dioxol-5-yl group in the target compound is structurally analogous to the 4-fluorobenzyl group in but differs in electronic properties. The methylenedioxy group may enhance metabolic stability compared to halogenated analogs .

Synthetic Accessibility: The thiophen-2-ylmethyl carboxamide group is a common motif in pyrroloquinoxalines, synthesized via nucleophilic substitution or coupling reactions (e.g., describes Suzuki-Miyaura cross-coupling for analogous thiophene derivatives) .

Pharmacological Implications: Pyrroloquinoxaline derivatives with electron-withdrawing groups (e.g., 3,5-dichlorophenyl in ) exhibit enhanced electrophilic reactivity, which may correlate with cytotoxic activity . Methoxybenzyl substituents () could reduce metabolic clearance compared to alkyl chains, as observed in related kinase inhibitors .

Biological Activity

The compound 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological processes.
  • Pyrrolo[2,3-b]quinoxaline core : Associated with diverse pharmacological effects.
  • Thiophene substituent : Enhances the compound's interaction with biological targets.

Chemical Formula

PropertyValue
Molecular FormulaC18H16N4O3S
Molecular Weight364.41 g/mol
CAS NumberNot available

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : It has been suggested that similar compounds inhibit c-Jun N-terminal kinase (JNK) pathways, which are crucial in regulating cell proliferation and apoptosis .
  • Regulation of Immune Functions : Compounds with structural similarities have shown immunomodulatory effects, influencing the activity of T-cells and cytokine production .

Anticancer Activity

Studies have reported that derivatives of pyrroloquinoxaline exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound under discussion has not been extensively studied in this context; however, related compounds have demonstrated:

  • Inhibition of tumor growth : By affecting signaling pathways involved in cell survival.
  • Cell cycle arrest : Inducing G1 or G2/M phase arrest in cancer cells.

Immunomodulatory Effects

The compound's structural features suggest potential immunomodulatory effects:

  • T-cell Activation : Similar compounds have been shown to enhance the proliferation of CD4+ and CD8+ T cells .
  • Cytokine Production Modulation : There is evidence that structural analogs can influence TNF-alpha production, a key cytokine in inflammatory responses.

Anti-inflammatory Properties

Research on related compounds indicates potential anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, suggesting a therapeutic role in conditions like arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

A comprehensive study on SAR revealed that modifications to the thiophene and dioxole moieties significantly affect biological activity. For instance:

  • Substituents at specific positions on the thiophene ring can enhance or diminish kinase inhibition.
  • The presence of electron-withdrawing groups on the dioxole enhances interaction with target proteins .

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